![molecular formula C9H7BrN2O2S B2415953 5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid CAS No. 1006485-87-5](/img/structure/B2415953.png)

5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

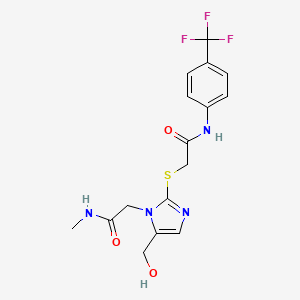

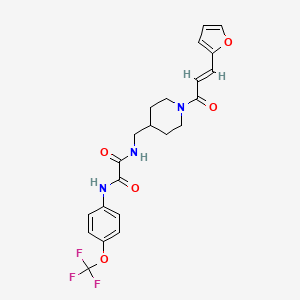

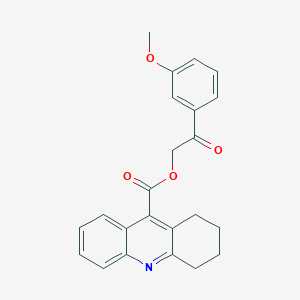

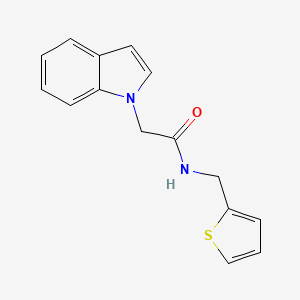

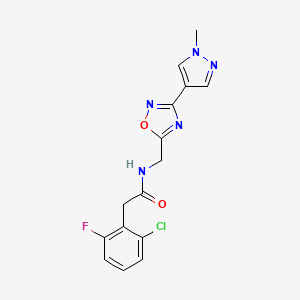

“5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 1006485-87-5 . It has a molecular weight of 287.14 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

Pyrazole derivatives, such as the compound , are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . A variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7BrN2O2S/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14/h1-4H,5H2,(H,13,14) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Synthesis of Imidazole Containing Compounds

The compound can be used as a starting material in the synthesis of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs .

Development of Antibacterial Drugs

Imidazole derivatives show different biological activities such as antibacterial . Therefore, the compound could potentially be used in the development of new antibacterial drugs.

Development of Antimycobacterial Drugs

Imidazole derivatives also exhibit antimycobacterial activities . This suggests that the compound could be used in the development of drugs to treat diseases caused by mycobacteria, such as tuberculosis .

Development of Antitumor Drugs

Imidazole derivatives have shown antitumor activities . Therefore, the compound could potentially be used in the development of new antitumor drugs.

Development of Antileishmanial Drugs

Pyrazole-bearing compounds are known for their potent antileishmanial activities . Therefore, the compound could potentially be used in the development of new antileishmanial drugs.

Development of Antimalarial Drugs

Pyrazole derivatives have shown potent antimalarial activities . Therefore, the compound could potentially be used in the development of new antimalarial drugs.

Synthesis of 1,4’-Bipyrazoles

The compound can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are important structures in medicinal chemistry and materials science.

Preparation of Solid Hexacoordinate Complexes

4-Bromopyrazole, a component of the compound, may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in materials science and catalysis.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid is the GATA family proteins . This compound specifically targets the DNA-binding activity of GATA3 and other members of the GATA family .

Mode of Action

The compound inhibits the interaction between GATA3 and SOX4 . This inhibition significantly suppresses Th2 cell differentiation, without impairing Th1 cell differentiation . It also inhibits the expression and production of Th2 cytokines .

Biochemical Pathways

The inhibition of gata3 and sox4 interaction suggests that it may affect theTh2 cell differentiation pathway . The suppression of Th2 cell differentiation and the inhibition of Th2 cytokines production indicate that the compound may have a significant impact on immune response regulation.

Pharmacokinetics

The compound’s high solubility in polar solvents suggests that it may have good bioavailability

Result of Action

The primary result of the compound’s action is the suppression of Th2 cell differentiation . This leads to a decrease in the production and expression of Th2 cytokines . , suggesting that it may selectively modulate immune responses.

Eigenschaften

IUPAC Name |

5-[(4-bromopyrazol-1-yl)methyl]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14/h1-4H,5H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQLICWNCHLCPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)O)CN2C=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(ethylthio)-9-phenyl-12H-benzo[5,6]chromeno[2,3-d]pyrimidine](/img/structure/B2415870.png)

![1-(2-methoxyphenyl)-2-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanol](/img/structure/B2415872.png)

![1'-(2-Phenoxypropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2415879.png)

![Methyl 2-{[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]sulfanyl}propanoate](/img/structure/B2415882.png)

![N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2415884.png)

![N-(4-methylbenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2415887.png)

![N-{1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-2-methoxyacetamide](/img/structure/B2415888.png)